Hydrogen-Bond Donor Count Reduction Relative to N-Hydroxy-N'-(4-phenylbutyl)urea
N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea possesses 2 hydrogen-bond donors (HBD), whereas its most immediate positional isomer, N-Hydroxy-N'-(4-phenylbutyl)urea (CAS 919996-58-0), retains 3 HBDs owing to the secondary amide N–H group at the N1 position [1][2]. This single-atom change directly affects the molecule's potential to form intermolecular hydrogen bonds with biological targets and influences its capacity for passive membrane diffusion [1][2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | N-Hydroxy-N'-(4-phenylbutyl)urea (CAS 919996-58-0): 3 HBD |
| Quantified Difference | Reduction of 1 HBD (33% decrease) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) for target compound; Cactvs 3.4.8.18 (PubChem release 2021.05.07) for comparator [1][2] |
Why This Matters
A lower HBD count is directly linked to improved passive permeability according to Lipinski's Rule of Five, making this compound potentially more suitable for cell-based assays where the comparator's additional donor may limit intracellular exposure.
- [1] PubChem Compound Summary for CID 71424584, N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/919996-59-1 (accessed Apr 26, 2026). View Source
- [2] PubChem Compound Summary for CID 71424585, N-Hydroxy-N'-(4-phenylbutyl)urea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/919996-58-0 (accessed Apr 26, 2026). View Source
